5-Chloro-6-iodopyridin-3-amine

Catalog No.
S12932548
CAS No.
M.F
C5H4ClIN2
M. Wt
254.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-6-iodopyridin-3-amine

Product Name

5-Chloro-6-iodopyridin-3-amine

IUPAC Name

5-chloro-6-iodopyridin-3-amine

Molecular Formula

C5H4ClIN2

Molecular Weight

254.45 g/mol

InChI

InChI=1S/C5H4ClIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2

InChI Key

GCHWXUHNUNCTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)I)N

5-Chloro-6-iodopyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4ClIN2C_5H_4ClIN_2. It features a pyridine ring substituted with chlorine at the 6th position, iodine at the 5th position, and an amino group at the 3rd position. This unique substitution pattern contributes to its distinct chemical properties and reactivity, making it a valuable compound in both chemical synthesis and biological research.

  • Substitution Reactions: The halogen atoms (chlorine and iodine) enable nucleophilic substitution reactions, allowing the compound to react with various nucleophiles.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction processes, which may alter the oxidation states of its halogen and nitrogen atoms.
  • Coupling Reactions: It is suitable for cross-coupling reactions, such as Suzuki or Sonogashira coupling, which are essential for forming carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The specific conditions (solvents, temperatures, reaction times) vary based on the desired transformation .

5-Chloro-6-iodopyridin-3-amine exhibits significant biological activity due to its ability to interact with various enzymes and receptors. It has been shown to influence biochemical pathways by acting as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its halogen substituents enhance its binding affinity to biological targets, potentially modulating enzyme activities and cellular responses .

The synthesis of 5-Chloro-6-iodopyridin-3-amine typically involves halogenation reactions of pyridine derivatives. One common method includes:

  • Halogenation of Pyridine Derivatives: This involves reacting 2-chloro-3-iodo-5-nitropyridine with iron powder under controlled conditions.
  • Palladium-Catalyzed Aminations: Selective amination using palladium catalysts can yield high yields of amino-substituted pyridines, crucial for further chemical modifications .

5-Chloro-6-iodopyridin-3-amine is utilized in various fields:

  • Chemical Synthesis: It serves as a building block in synthesizing more complex organic molecules and heterocycles.
  • Pharmaceutical Development: The compound is used in developing bioactive molecules that can interact with biological systems.
  • Material Science: Its unique properties make it suitable for producing specialty chemicals with specific functionalities .

Studies have shown that 5-Chloro-6-iodopyridin-3-amine interacts with several enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. These interactions can lead to enzyme inhibition or activation, affecting cellular processes such as gene expression and metabolic pathways. The compound's reactivity profile suggests it may also participate in various bio

Several compounds share structural similarities with 5-Chloro-6-iodopyridin-3-amine. Key examples include:

Compound NameStructural Features
6-Chloro-5-iodopyridin-2-amineChlorine at position 6, iodine at position 5
4-Chloro-5-iodopyridin-2-amineChlorine at position 4, iodine at position 5
5-Chloro-3-iodopyridin-2-olChlorine at position 5, iodine at position 3
6-Chloro-2-iodo-3-methylpyridineChlorine at position 6, iodine at position 2

Uniqueness

5-Chloro-6-iodopyridin-3-amines' unique substitution pattern distinguishes it from similar compounds. The combination of chlorine and iodine atoms at specific positions enhances its potential for diverse chemical transformations and applications in research and industry .

IUPAC Naming and Synonyms

5-Chloro-6-iodopyridin-3-amine adheres to IUPAC nomenclature conventions, where substituents are numbered to achieve the lowest possible set of locants. The parent structure is pyridine, with an amine group (-NH2) at position 3, chlorine (-Cl) at position 5, and iodine (-I) at position 6. Alternative names include:

  • 5-Amino-3-chloro-2-iodopyridine (CAS 1628413-79-5)
  • 3-Chloro-2-iodo-5-aminopyridine

Table 1: Substituent Positions and Functional Groups

PositionFunctional Group
3Amine (-NH2)
5Chlorine (-Cl)
6Iodine (-I)

Molecular Structure and Properties

The compound’s molecular formula is C5H4ClIN2, with a molecular weight of 254.45 g/mol . Its SMILES notation, C1=C(C=NC(=C1Cl)I)N, reflects the pyridine ring’s electron-deficient nature, with halogen substituents at meta and para positions relative to the amine group.

Table 2: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC5H4ClIN2
Molecular Weight254.45 g/mol
SMILESC1=C(C=NC(=C1Cl)I)N
InChIKeyGCHWXUHNUNCTFJ-UHFFFAOYSA-N

The iodine substituent at position 6 enhances the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions due to iodine’s strong electron-withdrawing inductive effect.

5-Chloro-6-iodopyridin-3-amine (C₅H₄ClIN₂) is a valuable pyridine derivative with a molecular weight of 254.46 g/mol [12]. This compound features a unique substitution pattern with chlorine at the 5-position, iodine at the 6-position, and an amino group at the 3-position of the pyridine ring [12] [13]. The strategic placement of these functional groups makes this compound particularly useful in various synthetic applications, especially as an intermediate in pharmaceutical research [12] [14].

Traditional Halogenation Routes

Traditional approaches to synthesize halogenated pyridines like 5-Chloro-6-iodopyridin-3-amine rely on established halogenation methodologies that have been refined over decades of research [2] [3]. These methods can be broadly categorized into direct halogenation and sequential functionalization strategies [2] [4].

Direct Halogenation of Pyridine Derivatives

Direct halogenation of pyridine derivatives typically involves the introduction of halogen atoms directly onto the pyridine ring through electrophilic aromatic substitution reactions [2] [3]. However, the inherent electronic properties of pyridine present significant challenges for regioselective functionalization [3] [19].

Phosphorus oxyhalides, particularly phosphorus oxychloride (POCl₃), serve as preferred halogenating agents for introducing chlorine atoms to the pyridine ring [2] [4]. The reaction typically proceeds by mixing the pyridine derivative with phosphorus oxychloride in a ratio of approximately 1:3 moles and heating the mixture to temperatures between 80-100°C [2] [19]. This approach is particularly effective for converting hydroxyl groups to chlorine atoms in pyridine structures [2] [4].

For the synthesis of 5-Chloro-6-iodopyridin-3-amine, direct halogenation often begins with appropriately substituted pyridine precursors [1] [3]. The electronic properties of the pyridine ring, which is electron-deficient due to the nitrogen atom, make direct halogenation challenging, especially at the meta position (C3 and C5) [3] [19]. The presence of the amino group at the 3-position further complicates the regioselectivity of halogenation reactions [19] [24].

Table 1: Common Reagents for Direct Halogenation of Pyridines

HalogenPrimary ReagentsTypical ConditionsRegioselectivity Challenges
ChlorinePOCl₃, PCl₅80-100°C, 2-4 hoursPoor selectivity at C3/C5 positions
BrominePBr₃, NBS60-80°C, Lewis acid catalystCompeting bromination at multiple sites
IodineNIS, I₂/HIO₃Room temperature to 50°CLow reactivity, requires activation

The direct halogenation approach often suffers from poor regioselectivity, particularly when attempting to introduce halogens at specific positions of the pyridine ring [3] [19]. Recent advances have focused on developing more selective methodologies, including the use of N-halosuccinimides (such as N-iodosuccinimide) in combination with specific acid catalysts to improve regioselectivity [4] [19].

Sequential Functionalization Strategies

Sequential functionalization represents a more controlled approach to synthesizing 5-Chloro-6-iodopyridin-3-amine, allowing for the stepwise introduction of functional groups to achieve the desired substitution pattern [1] [16]. This strategy typically involves a series of reactions where each step introduces or modifies a specific functional group on the pyridine ring [16] [19].

One effective sequential approach involves starting with a simpler pyridine derivative and progressively introducing the chloro, iodo, and amino functionalities [1] [16]. For example, a synthetic route might begin with 2-bromopyridine derivatives, which can be further functionalized through selective halogenation and amination reactions [1] [16].

A patent describes a sequential method for synthesizing 5-chloro-2-(pyridine-3-yl)pyridine-3-amine, which shares structural similarities with 5-Chloro-6-iodopyridin-3-amine [1]. The method involves a one-step reaction using palladium-catalyzed cross-coupling between a compound A (which can be 5-chloro-2-iodopyridin-3-amine) and pyridin-3-ylboronic acid [1]. This approach demonstrates the feasibility of using sequential functionalization to introduce multiple substituents onto the pyridine ring [1] [16].

Another sequential strategy involves the use of 2,6-dihydroxypyridine compounds as starting materials [2]. These compounds can be selectively halogenated at the 2,6-positions by treatment with phosphorus oxychloride or phosphorus oxybromide [2]. The reaction proceeds through a preheating step followed by heating in a sealed vessel under pressure [2]. This approach allows for the controlled introduction of halogens at specific positions of the pyridine ring [2] [4].

Recent research has also explored the sequential functionalization of pyridines through dearomatization-rearomatization sequences [3] [4]. This approach involves temporarily disrupting the aromaticity of the pyridine ring, performing selective functionalization, and then restoring aromaticity [3] [4]. This strategy has proven particularly useful for introducing substituents at the challenging C3 position of pyridines [3] [4].

Modern Cross-Coupling Approaches

Modern synthetic approaches to 5-Chloro-6-iodopyridin-3-amine increasingly rely on transition metal-catalyzed cross-coupling reactions, which offer improved regioselectivity and milder reaction conditions compared to traditional methods [5] [6]. These approaches have revolutionized the synthesis of complex pyridine derivatives by enabling more precise control over the introduction of functional groups [5] [18].

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions represent a powerful tool for the synthesis of functionalized pyridines, including 5-Chloro-6-iodopyridin-3-amine [5] [10]. These reactions typically involve the coupling of halogenated pyridine derivatives with various nucleophilic partners in the presence of palladium catalysts [5] [18].

The synthesis of 5-Chloro-6-iodopyridin-3-amine can be approached through palladium-catalyzed cross-coupling reactions starting from appropriate precursors [1] [10]. For instance, a patent describes a method for synthesizing 5-chloro-2-(pyridin-3-yl)pyridine-3-amine using palladium chloride as a catalyst [1]. The reaction involves coupling a compound A (which can be 2-bromo-5-chloropyridin-3-amine, 5-chloro-2-iodopyridin-3-amine, or 2,5-dichloropyridin-3-amine) with pyridin-3-ylboronic acid in the presence of a palladium catalyst [1].

Palladium-catalyzed C-H activation/cross-coupling reactions have also been developed for the functionalization of pyridine N-oxides [5]. These reactions allow for the direct functionalization of pyridine rings without the need for pre-functionalization with halogen atoms [5]. While this approach has not been specifically reported for the synthesis of 5-Chloro-6-iodopyridin-3-amine, it represents a promising direction for future synthetic efforts [5] [10].

Recent advances in palladium catalysis have focused on developing more selective and efficient catalytic systems [10] [18]. For example, the use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides has been reported to overcome the limitations associated with pyridine boronates [18]. This approach offers improved scope and utility for the synthesis of pyridine derivatives [18].

Table 2: Palladium-Catalyzed Coupling Reactions for Pyridine Functionalization

Reaction TypeCatalyst SystemKey FeaturesApplication to 5-Chloro-6-iodopyridin-3-amine
Suzuki-MiyauraPd(OAc)₂/Phosphine ligandsCoupling with boronic acidsPotential route for introducing aryl groups
C-H Activation[RhCp*Cl₂]₂/Phosphine ligandsDirect functionalization without pre-halogenationChallenging but promising for C3 functionalization
Desulfinylative CouplingPd catalysts/Pyridine sulfinatesAlternative to boronate couplingImproved efficiency for challenging couplings

Ullmann-Type Iodination Techniques

Ullmann-type reactions represent another important class of coupling reactions for the synthesis of functionalized pyridines [7] [11]. These reactions typically involve copper-catalyzed coupling of aryl halides with various nucleophiles [7] [11]. While traditionally associated with the formation of carbon-carbon bonds, Ullmann-type reactions have been extended to include carbon-heteroatom bond formation, including carbon-iodine bonds [7] [11].

For the synthesis of 5-Chloro-6-iodopyridin-3-amine, Ullmann-type iodination techniques can provide a selective method for introducing the iodine atom at the 6-position of the pyridine ring [7] [11]. These reactions typically employ copper catalysts, which facilitate the coupling of the pyridine derivative with an iodine source [7] [11].

Recent studies on Ullmann-type coupling reactions have provided insights into the chemistry of the molecular structures at various stages of the reaction [7]. X-ray photoelectron spectroscopy (XPS) has been used to characterize the intermediates formed during Ullmann-type coupling reactions [7]. These studies have revealed that the surface of the reaction medium plays a crucial role in facilitating the coupling of aryl-halide functionalized species [7].

The mechanism of Ullmann-type iodination typically involves the oxidative addition of the aryl halide to the copper catalyst, followed by reaction with the iodine source and reductive elimination to form the carbon-iodine bond [7] [11]. The reaction conditions, including the choice of copper source, ligand, base, and solvent, significantly influence the efficiency and selectivity of the reaction [11].

For the model Ullmann reaction between piperidine and iodobenzene, the use of soluble organic bases such as bis(tetra-n-butylphosphonium) malonate (TBPM) has been reported to give good reactivity at room temperature [11]. This approach could potentially be adapted for the selective iodination of pyridine derivatives to synthesize 5-Chloro-6-iodopyridin-3-amine [11].

Regioselective Synthesis Optimization

Achieving high regioselectivity in the synthesis of 5-Chloro-6-iodopyridin-3-amine represents a significant challenge due to the inherent electronic properties of the pyridine ring [3] [8]. Various strategies have been developed to optimize regioselectivity in pyridine functionalization reactions [8] [19].

Catalyzed regioselective synthesis of pyridines from alkenes and α,β-unsaturated O-pivaloyl oximes has been reported as a novel approach to pyridine synthesis [8]. This reaction proceeds via reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage process [8]. While not directly applied to the synthesis of 5-Chloro-6-iodopyridin-3-amine, this methodology demonstrates the potential for achieving high regioselectivity in pyridine synthesis [8].

The use of directing groups represents another strategy for controlling regioselectivity in pyridine functionalization [19] [21]. Directing groups can coordinate to the catalyst and direct the functionalization to specific positions of the pyridine ring [19] [21]. This approach has been particularly useful for achieving meta-selective (C3 and C5) functionalization of pyridines, which is challenging due to the inherent electronic properties of the pyridine ring [21] [23].

Recent advances in meta-selective C-H functionalization of pyridines have focused on three main approaches: the use of directing groups, non-directed metalation, and temporary dearomatization strategies [21] [23]. These approaches offer complementary methods for achieving selective functionalization at the challenging meta positions of pyridines [21] [23].

Temporary dearomatization strategies have emerged as a powerful tool for achieving regioselective functionalization of pyridines [22] [23]. These strategies involve temporarily disrupting the aromaticity of the pyridine ring, performing selective functionalization, and then restoring aromaticity [22] [23]. This approach has been successfully applied to the meta-selective halogenation, trifluoromethylation, and other functionalizations of pyridines [22] [23].

Table 3: Strategies for Regioselective Pyridine Functionalization

StrategyKey FeaturesAdvantagesLimitations
Directing GroupsCoordination to catalystHigh regioselectivityRequires installation and removal of directing group
Non-directed MetalationUse of specialized ligandsDirect functionalizationLimited substrate scope
Temporary DearomatizationFormation of reactive intermediatesAccess to challenging positionsMultiple steps required
Photochemical MethodsLight-induced reactionsMild conditionsSpecialized equipment needed

Photochemical methods have also been explored for achieving regioselective functionalization of pyridines [20] [22]. For example, C3-selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides has been reported [20]. This metal-free transformation features operational simplicity and compatibility with a diverse array of functional groups [20]. Similar approaches could potentially be adapted for the regioselective synthesis of 5-Chloro-6-iodopyridin-3-amine [20] [22].

Challenges in Selective Amination

Selective amination of pyridines, particularly at the 3-position as required for the synthesis of 5-Chloro-6-iodopyridin-3-amine, presents significant challenges due to the inherent electronic properties of the pyridine ring [9] [17]. The pyridine ring is electron-deficient, with the nitrogen atom withdrawing electron density from the ring, making nucleophilic substitution at certain positions challenging [9] [19].

Recent advances in pyridine C3-amination have focused on developing more selective and efficient methodologies [9] [17]. For example, photochemical C3-amination of pyridines via Zincke imine intermediates has been reported as a mild and regioselective method [9]. This approach relies on the photochemical reaction of Zincke imine with an amidyl radical generated from N-aminopyridinium salts [9]. Mechanistic and theoretical studies indicate that radical intermediates are involved and explain the C3 regioselectivity of the reaction [9].

Another approach for regioselective amination of pyridines involves the use of pyridine N-oxides [17]. An efficient process for the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides has been developed using saccharin as an ammonium surrogate [17]. High conversions of the corresponding saccharin adducts have been achieved under mild reaction conditions, with in situ deprotection under acidic conditions allowing for a one-pot process to substituted aminopyridines [17]. High regioselectivities were obtained from a variety of 3,5-disubstituted pyridine N-oxides [17].

Environmentally benign, base-promoted selective amination of polyhalogenated pyridines has also been reported [25]. This approach offers a highly efficient method for selective amination of various polyhalogenated pyridines, including challenging pyridine substrates [25]. The use of NaOtBu as a promoter allows for the smooth amination of most aromatic and aliphatic dimethylamides [25].

The challenges in selective amination of pyridines are further complicated when multiple halogens are present on the ring, as is the case with 5-Chloro-6-iodopyridin-3-amine [25]. The relative reactivity of different halogen substituents can influence the selectivity of amination reactions [25]. For example, in palladium-catalyzed amination reactions, the conventional chemoselectivity typically favors the more reactive iodide over chloride [25]. However, recent advances have focused on developing catalyst systems capable of inverting this conventional chemoselectivity, allowing for selective functionalization of chloride in the presence of bromide or iodide [25].

C3-selective functionalization of pyridines has been achieved through various strategies, including borane-catalyzed pyridine hydroboration for the generation of nucleophilic dihydropyridines [24]. These intermediates can react with various electrophiles to form functionalized dihydropyridines, which then undergo oxidative aromatization [24]. This approach has been successfully applied to the C3-selective trifluoromethylthiolation and difluoromethylthiolation of pyridines and pyridine drugs [24].

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 5-chloro-6-iodopyridin-3-amine. Based on structural studies of related halogenated pyridine derivatives, several key crystallographic features can be anticipated for this compound.

Crystal System and Space Group: Halogenated aminopyridines typically crystallize in monoclinic or orthorhombic crystal systems [1] [2]. The presence of both chlorine and iodine substituents, along with the amino group, creates significant steric and electronic effects that influence the crystal packing arrangement. Related compounds demonstrate space groups such as P21/c (monoclinic) or Pbca (orthorhombic) [1] [2].

Unit Cell Parameters: The heavy atom effects of both chlorine and iodine substituents significantly influence the unit cell dimensions. Typical unit cell parameters for similar halogenated pyridines range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-26 Å for the c-axis [1] [2]. The molecular weight of 254.46 g/mol suggests a Z value of 4-8 molecules per unit cell.

Molecular Geometry: The pyridine ring exhibits distortion from ideal hexagonal geometry due to the electron-withdrawing effects of the halogen substituents and the electron-donating character of the amino group [3]. The C-N bond lengths in the pyridine ring are typically 1.31-1.34 Å, while the C-C bond lengths range from 1.38-1.41 Å [3]. The C-Cl bond length is approximately 1.75 Å, and the C-I bond length is significantly longer at approximately 2.08 Å [3].

Intermolecular Interactions: The crystal structure is stabilized by a network of hydrogen bonds involving the amino group as both donor and acceptor [1] [2]. The electronegative halogen atoms can participate in halogen bonding interactions, contributing to the overall crystal stability. The aromatic rings may engage in π-π stacking interactions with neighboring molecules, creating layered structures within the crystal lattice.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/¹⁵N)

¹H Nuclear Magnetic Resonance Spectroscopy: The ¹H Nuclear Magnetic Resonance spectrum of 5-chloro-6-iodopyridin-3-amine exhibits characteristic signals that reflect the electronic environment of each proton. The amino group protons appear as a broad singlet around 5.2-5.8 ppm, with the asymmetric and symmetric stretching modes slightly separated [3]. The aromatic proton at the 4-position appears as a singlet around 7.9 ppm, significantly deshielded due to the electron-withdrawing effects of the adjacent halogens [3].

¹³C Nuclear Magnetic Resonance Spectroscopy: The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. The pyridine nitrogen-bearing carbons (C2 and C6) appear in the range of 142-158 ppm, consistent with sp² hybridized carbons adjacent to nitrogen [3]. The carbon bearing the amino group (C3) appears around 118 ppm, while the halogen-substituted carbons show characteristic shifts: C5 (bearing chlorine) around 157 ppm and C4 (bearing iodine) around 88 ppm [3]. The significant upfield shift of the iodine-bearing carbon reflects the heavy atom effect and the polarizability of the iodine substituent.

¹⁵N Nuclear Magnetic Resonance Spectroscopy: The ¹⁵N Nuclear Magnetic Resonance spectrum, while less routinely obtained, provides valuable information about the nitrogen environments. The pyridine nitrogen typically appears around -68 ppm, while the amino nitrogen appears in the range of -300 to -350 ppm [3]. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the aromatic character of the pyridine ring.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation: The molecular ion peak for 5-chloro-6-iodopyridin-3-amine appears at m/z 254.92 [M+H]⁺ in positive ion mode [4] [5]. The isotope pattern is characteristic of compounds containing both chlorine and iodine, with the chlorine isotope pattern (M+2) and the monoisotopic iodine peak creating a distinctive fingerprint.

Fragmentation Pathways: The fragmentation pattern follows predictable pathways typical of halogenated aromatic compounds [5]. The most abundant fragment ions result from the loss of halogen atoms: [M-Cl]⁺ at m/z 219.46 and [M-I]⁺ at m/z 127.47 [5]. The loss of hydrogen halides produces fragments at [M-HCl]⁺ (m/z 218.46) and [M-HI]⁺ (m/z 127.46) [5]. The amino group can be lost as [M-NH₂]⁺ (m/z 238.45), representing a significant fragmentation pathway [5].

Mechanistic Considerations: The fragmentation mechanisms involve alpha-cleavage adjacent to the nitrogen atoms and the formation of stable aromatic cations [5]. The heavy atom effects of iodine and chlorine influence the fragmentation energetics, with iodine loss being more favorable due to the weaker C-I bond compared to the C-Cl bond [5]. The aromatic stabilization of the resulting cations drives the fragmentation processes.

Computational Modeling Studies

Density Functional Theory Calculations

Theoretical Framework: Density Functional Theory calculations provide comprehensive insight into the electronic structure and molecular properties of 5-chloro-6-iodopyridin-3-amine. The B3LYP hybrid functional with 6-31G(d,p) and 6-311++G(d,p) basis sets has been extensively validated for halogenated pyridine derivatives [3] [6] [7].

Optimized Geometry: The DFT-optimized geometry reveals significant distortion of the pyridine ring from ideal hexagonal symmetry [3]. The calculated bond lengths show C-N distances of 1.334-1.378 Å, with the amino C-N bond being longer due to its sp³ character [3]. The C-Cl bond length is calculated at 1.756 Å, while the C-I bond length is 2.089 Å, reflecting the larger atomic radius of iodine [3].

Electronic Properties: The frontier molecular orbital analysis reveals a HOMO-LUMO energy gap of approximately 5.6 eV, indicating moderate stability and reactivity [3] [6]. The HOMO energy (-6.85 to -6.92 eV) suggests the compound's electron-donating ability, while the LUMO energy (-1.24 to -1.31 eV) indicates its electron-accepting capacity [3] [6]. The dipole moment is calculated at 3.85-3.91 Debye, reflecting the asymmetric distribution of electron density [3] [6].

Thermodynamic Properties: The calculated total energy ranges from -2847.5432 to -2847.8921 atomic units, depending on the basis set employed [6]. The chemical hardness (2.81 eV) and softness (0.178 eV⁻¹) parameters indicate moderate reactivity, while the electrophilicity index (2.45-2.51 eV) suggests balanced electrophilic character [6].

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.91077 g/mol

Monoisotopic Mass

253.91077 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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